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T-705 Ribofuranose-13C5

Isotope dilution mass spectrometry LC-MS/MS quantification Internal standard selection

Accurate LC-MS/MS quantification of favipiravir’s active triphosphate in PBMCs is hindered by co-eluting endogenous analytes and insufficient mass separation of conventional internal standards. T-705 Ribofuranose-13C5 provides a +5 Da mass shift-exceeding the ≥3 Da regulatory recommendation-with the ¹³C₅ label confined to the ribofuranose moiety. • Resolves analyte and internal standard MRM channels completely, eliminating cross-signal contribution that can invalidate calibration curves and QC samples during FDA/EMA audits. • Enables independent tracking of ribose-specific phosphorylation and metabolic activation pathways not achievable with pyrazine-ring-labeled standards. Supplied as a neat solid (HPLC purity >95%) and shipped at ambient temperature; store at -20 °C under inert atmosphere.

Molecular Formula C10H12FN3O6
Molecular Weight 294.18 g/mol
Cat. No. B13838938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-705 Ribofuranose-13C5
Molecular FormulaC10H12FN3O6
Molecular Weight294.18 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F
InChIInChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/i2+1,3+1,6+1,7+1,10+1
InChIKeyLKZVKGXWHGKNSF-SFKMAKHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-705 Ribofuranose-13C5: Stable Isotope-Labeled Building Block


T-705 Ribofuranose-13C5 (TRC product code T003202) is a stable isotope-labeled ribonucleoside analog of the antiviral prodrug favipiravir (T-705). The compound bears five carbon-13 atoms uniformly incorporated into the β-D-ribofuranose sugar moiety, yielding a molecular formula of C₅¹³C₅H₁₂FN₃O₆ and a molecular weight of 294.18 g/mol . It serves as the labeled analog of unlabeled T-705 Ribofuranose (T003200, MW 289.22 g/mol) and is classified as a synthetic intermediate used for the preparation of ¹³C₅-labeled pyrazine-ribofuranose antiviral derivatives . The compound is supplied as a neat solid with a typical HPLC purity exceeding 95% and is stored at −20 °C under inert atmosphere to preserve stability .

13C5 ribose-labeled synthetic building block for preparing labeled favipiravir metabolites
Intended use as precursor for T-705-RMP/RTP-13C5 internal standards in intracellular PK studies
Format neat solid; requires phosphoribosylation or enzymatic conversion to active metabolite ISTD

Why Alternative Labeled Standards Cannot Substitute


In-class compounds such as unlabeled T-705 Ribofuranose (T003200), favipiravir-¹³C₃, or [¹³C,¹⁵N]-favipiravir differ fundamentally from T-705 Ribofuranose-¹³C₅ in three parameters that directly govern analytical performance: the magnitude of the mass shift, the position of the isotopic label, and the resulting signal-to-noise characteristics in tandem mass spectrometry. Unlabeled T-705 Ribofuranose cannot serve as an internal standard for isotope-dilution LC–MS/MS because it co-elutes and shares indistinguishable MRM transitions with the endogenous analyte [1]. Favipiravir-¹³C₃ (MW 160.08 g/mol, +3 Da shift) labels the pyrazine ring rather than the ribose moiety, precluding its use as a tracer for ribose-specific phosphorylation and metabolic activation pathways [2]. [¹³C,¹⁵N]-Favipiravir (MW shift +2 Da) provides a mass offset that, according to best-practice guidelines for stable isotope dilution mass spectrometry, falls at or below the minimum recommended separation of ≥3 Da to avoid interference from natural-abundance isotopologue peaks [3]. These distinctions are not merely academic; they translate directly into differences in lower limit of quantification (LLOQ), matrix effect compensation accuracy, and the ability to resolve phosphorylated metabolite species in complex biological matrices.

1
Mass shift below recommended threshold Favipiravir-13C3 (+3 Da) or [13C,15N]-favipiravir (+2 Da) may not fully resolve from natural-abundance isotopologue peaks in complex matrices.
2
Pyrazine-ring labeling leaves ribose unlabeled Ring-labeled standards cannot trace ribose phosphorylation or co-elute with phosphorylated metabolite species through the workflow.
3
Lower isotopic enrichment may elevate background Analog standards with uncertain or lower 13C enrichment risk contributing to analyte channel background and degrading LLOQ.

Quantitative Differentiation Evidence


Mass Shift Comparison vs. Alternative Labeled Standards

T-705 Ribofuranose-13C5 provides a nominal mass shift of +5 Da relative to the unlabeled analyte (unlabeled MW 289.22 vs. labeled MW 294.18 g/mol), arising from uniform 13C substitution at all five ribofuranose carbon positions . In contrast, the closest commercially available alternative internal standards exhibit substantially smaller mass shifts: favipiravir-13C3 (MW 160.08, pyrazine-ring-labeled) yields a +3 Da shift [1], and [13C,15N]-favipiravir (Alsachim C8853) yields a +2 Da shift [2]. Established guidelines for stable isotope dilution LC–MS/MS recommend a minimum mass offset of ≥3 Da to avoid spectral overlap with the M+1 and M+2 natural-abundance isotopologue peaks of the unlabeled analyte; a +5 Da shift provides a safety margin above this threshold, reducing the risk of cross-talk between the internal standard and analyte channels [3].

Mass shift
Reported
+5 Da vs. +3 Da and +2 Da for comparators
Exceeds the ≥3 Da guideline for robust isotope-dilution, reducing isotopologue interference risk.
Mass difference calculated from molecular formulas; comparator data from vendor CoA.
Isotope dilution mass spectrometry LC-MS/MS quantification Internal standard selection

Labeling Position Specificity and Metabolic Tracing

The 13C label in T-705 Ribofuranose-13C5 is confined exclusively to the five carbon atoms of the β-D-ribofuranose sugar (positions C-1′, C-2′, C-3′, C-4′, and C-5′/hydroxymethyl), as confirmed by its IUPAC name 6-fluoro-3,4-dihydro-3-oxo-4-β-D-ribofuranosyl-13C5-2-pyrazinecarboxamide and InChI key showing 13C enrichment at positions 2, 3, 6, 7, and 10 of the ribofuranose ring . In contrast, favipiravir-13C3 is labeled on the pyrazine ring (carbon atoms of the pyrazinecarboxamide core), and [13C,15N]-favipiravir labels a single carbon plus one nitrogen of the amide group, leaving the ribose moiety at natural isotopic abundance [1][2]. This positional specificity is critical because the metabolic activation of favipiravir proceeds via sequential phosphoribosylation by hypoxanthine guanine phosphoribosyltransferase (HGPRT) to form T-705-ribofuranosyl-5′-monophosphate (T-705-RMP), followed by phosphorylation to the active triphosphate (T-705-RTP) [3]. A ribose-confined label enables independent quantification and tracing of the ribose moiety through each phosphorylation step.

Label position
Class-level inference
Uniform 13C5 on β-D-ribofuranose; pyrazine ring at natural abundance
Enables ribose-specific tracing through phosphoribosylation and phosphorylation steps.
Positional specificity derived from IUPAC name and InChI key; comparator labels on pyrazine ring.
Metabolic tracing Phosphoribosylation Intracellular activation

Purity and Isotopic Enrichment Specifications

T-705 Ribofuranose-13C5 is supplied with a minimum chemical purity of ≥95% as determined by HPLC . While the exact atom% 13C enrichment for this specific lot-dependent product is not publicly disclosed in the available vendor pages, TRC (Toronto Research Chemicals) stable isotope-labeled products in the same compound class typically carry isotopic enrichment of ≥99 atom% 13C, consistent with the enrichment specifications published for the structurally related Alsachim [13C,15N]-favipiravir internal standard (99% 13C, 98% 15N) [1]. The unlabeled comparator T-705 Ribofuranose (T003200) carries 0% isotopic enrichment by definition (100% natural abundance 12C) [2]. High enrichment is a prerequisite for stable isotope dilution workflows because residual unlabeled material in the internal standard directly increases the apparent background signal of the analyte channel, degrading the achievable LLOQ [3].

Purity & enrichment
Data to verify
≥95% HPLC purity; class-typical isotopic enrichment ≥99 atom% 13C (lot-specific)
Supports low analyte-channel background and suitability for low-LOQ bioanalytical methods.
Exact enrichment for current lot requires review of Certificate of Analysis.
Chemical purity Isotopic enrichment Analytical standard qualification

Procurement and Research Application Scenarios


Synthesis of Labeled Metabolites for Intracellular PK Studies

T-705 Ribofuranose-13C5 serves as the essential labeled precursor for the chemical or enzymatic synthesis of T-705-ribofuranosyl-5′-monophosphate-13C5 (T-705RMP-13C5) and T-705-ribofuranosyl-5′-triphosphate-13C5 (T-705RTP-13C5). These downstream labeled metabolites are required as internal standards for absolute quantification of the active favipiravir triphosphate in peripheral blood mononuclear cells (PBMCs), as demonstrated by Challenger et al. (2024) who validated an LC–MS/MS method with a range of 24–2280 pmol/sample for T-705-RTP in clinical trial samples [1]. Because the 13C5 label is positioned on the ribofuranose moiety, the resulting labeled RMP and RTP standards enable independent tracking of phosphorylation stoichiometry without interference from the unlabeled pyrazine ring, which remains at natural 12C abundance [2].

Stable Isotope Dilution LC–MS/MS Bioanalysis

For bioanalytical laboratories conducting regulated pharmacokinetic studies of favipiravir under FDA or EMA bioanalytical method validation guidelines, T-705 Ribofuranose-13C5 provides a +5 Da mass shift that exceeds the minimum ≥3 Da offset recommended for robust stable isotope dilution analysis [1]. This larger mass separation, combined with ribose-specific labeling, ensures that the internal standard and analyte channels are fully resolved in the mass spectrometer, minimizing the risk of cross-signal contribution that can invalidate calibration curves and QC samples during regulatory audits [2]. The Shimadzu application note using [13C,15N]-favipiravir (+2 Da shift) as internal standard for human plasma favipiravir quantification illustrates the current industry practice that T-705 Ribofuranose-13C5 improves upon by providing a wider mass separation [3].

Metabolic Flux Analysis of Activation Pathways

Research groups investigating the intracellular activation efficiency of favipiravir prodrugs, phosphoramidate ProTide derivatives, or novel nucleobase analogs (e.g., T-1105) can employ T-705 Ribofuranose-13C5 as a tracer to quantify the rate and extent of ribose-5′-monophosphate formation catalyzed by HGPRT [1]. The uniform 13C5 labeling enables detection of the intact ribose moiety through every enzymatic step by LC–MS/MS, distinguishing de novo ribosylation from alternative metabolic routes. This capability is not achievable with pyrazine-ring-labeled standards such as favipiravir-13C3, which would lose the isotopic label upon any chemical modification of the pyrazine core [2].

Preparation of Labeled Phosphoramidate Prodrugs

In medicinal chemistry programs developing phosphoramidate prodrugs of favipiravir to bypass the inefficient HGPRT-mediated first phosphorylation step, T-705 Ribofuranose-13C5 is the requisite building block for installing the 13C5-labeled ribose into the prodrug scaffold [1]. The labeled prodrug can then be incubated with hepatocytes or PBMCs, and the release of 13C5-T-705-RMP and 13C5-T-705-RTP can be directly quantified by LC–MS/MS to determine the prodrug cleavage efficiency and intracellular activation kinetics. This application directly leverages the ribose-confined labeling that is unique to this compound among commercially available favipiravir internal standards [2].

Application
Selection Property
Validation Focus
Intracellular metabolite quantification
Ribose-confined 13C5 labeling for phosphorylation tracing
Matrix effect correction and co-elution of RMP/RTP in PBMC research matrices
Stable isotope dilution LC–MS/MS method development
+5 Da mass shift and ribose-specific label
Interference-free MRM transitions and calibration linearity across research concentration ranges
HGPRT-mediated phosphoribosylation flux studies
Uniform 13C5 ribose for intact metabolic tracing
Discrimination of de novo ribosylation from alternative activation routes
Phosphoramidate prodrug activation research
13C5-ribose installation for prodrug cleavage tracking
Intracellular release and activation kinetics in hepatocyte research models
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